molecular formula C17H28N2O3S2 B13799104 Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- CAS No. 69210-36-2

Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)-

Cat. No.: B13799104
CAS No.: 69210-36-2
M. Wt: 372.6 g/mol
InChI Key: MUOOVDAQVCQALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkageThe final step often involves the attachment of the methylbutoxy group through etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for therapeutic research .

Properties

CAS No.

69210-36-2

Molecular Formula

C17H28N2O3S2

Molecular Weight

372.6 g/mol

IUPAC Name

1-butyl-3-[2-methyl-4-(3-methylbutoxy)phenyl]sulfonylthiourea

InChI

InChI=1S/C17H28N2O3S2/c1-5-6-10-18-17(23)19-24(20,21)16-8-7-15(12-14(16)4)22-11-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,18,19,23)

InChI Key

MUOOVDAQVCQALH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NS(=O)(=O)C1=C(C=C(C=C1)OCCC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.